N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
Description
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c1-24-13-6-3-9(7-14(13)25-2)15(23)20-17-22-21-16(26-17)11-8-10(18)4-5-12(11)19/h3-8H,1-2H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDAOFVHWZEXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms into the phenyl ring.
Attachment of the dimethoxybenzamide moiety: This can be accomplished through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the aromatic ring. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis. Additionally, the compound may interact with cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:
N-(5-(2,5-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide: This compound features a thiadiazole ring instead of an oxadiazole ring, which may result in different chemical and biological properties.
N-(5-(2,5-dichlorophenyl)-1,3,4-triazol-2-yl)-3,4-dimethoxybenzamide:
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzoic acid: This compound has a carboxylic acid group instead of an amide group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a synthetic organic compound belonging to the oxadiazole class. Its unique structural features, including a dichlorophenyl group and a dimethoxybenzamide moiety, contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Research indicates that this compound may exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : The compound has been suggested to inhibit specific enzymes such as protein kinases involved in cell signaling pathways. This inhibition can influence cellular processes such as proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies indicate that oxadiazole derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems .
Anticancer Properties
Several studies have investigated the anticancer potential of oxadiazole derivatives similar to this compound. For instance:
- A study demonstrated that related oxadiazole compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and modulation of apoptotic signaling pathways .
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Hppo | PANC-1 | 10.5 | Apoptosis induction |
| Hppo | HEK293 | 15.0 | Cell cycle arrest |
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor:
- Cholinesterase Inhibition : Compounds with similar structures have been reported to inhibit cholinesterase enzymes effectively. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
Recent studies have focused on the biological activity of oxadiazole derivatives:
- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity using various assays (e.g., CUPRAC assay) and found that certain derivatives exhibited strong scavenging activity against free radicals .
- In Silico Studies : Molecular docking studies have suggested that this compound could effectively bind to target enzymes like protein kinases. These findings support its potential as a lead compound for drug development .
Q & A
Q. Critical Factors :
- Temperature : Reflux conditions (~100–120°C) optimize cyclization.
- pH Control : Neutral to slightly acidic conditions minimize side reactions.
- Purification : Recrystallization or column chromatography ensures high purity .
Basic: Which spectroscopic techniques are used for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, confirming substituent positions (e.g., dichlorophenyl, methoxy groups).
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch in benzamide at ~1650–1700 cm⁻¹, N-H stretches).
- Mass Spectrometry : Determines molecular weight and fragmentation patterns .
Basic: What preliminary biological activities have been reported?
Studies on analogous oxadiazole-benzamide compounds show:
| Activity | Target/Model | Key Findings | Reference |
|---|---|---|---|
| Anticancer | Breast cancer cell lines (MCF-7) | IC₅₀ values <10 μM via apoptosis induction | |
| Anti-inflammatory | COX-2 enzyme inhibition | Reduced prostaglandin synthesis in vitro | |
| Antimicrobial | Resistant bacterial strains | MIC values ~2–8 μg/mL against S. aureus |
Advanced: How can researchers investigate the mechanism of action against cancer cell lines?
Q. Methodological Approaches :
Target Identification :
- Enzyme Assays : Test inhibition of kinases (e.g., EGFR) or apoptotic regulators (e.g., Bcl-2).
- Receptor Binding Studies : Radioligand assays to assess affinity for hormone receptors.
Pathway Analysis :
- Western Blotting : Measure protein expression (e.g., caspase-3 for apoptosis).
- Gene Knockdown : Use siRNA to validate target dependency.
Computational Modeling : Docking studies to predict binding modes with identified targets (e.g., molecular dynamics simulations) .
Advanced: What strategies optimize pharmacokinetic properties?
Q. Structure-Activity Relationship (SAR) Insights :
| Modification | Impact | Reference |
|---|---|---|
| Substituent Variation : | Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability. | |
| Solubility Enhancement : | Introducing sulfonamide or morpholine groups improves aqueous solubility. | |
| Bioisosteric Replacement : | Replacing oxadiazole with thiadiazole maintains activity while reducing toxicity. |
Q. In Vivo Optimization :
- Pharmacokinetic Profiling : Assess bioavailability and half-life in rodent models.
- Prodrug Design : Mask polar groups (e.g., methoxy) to enhance absorption .
Advanced: How should contradictory efficacy data across biological models be resolved?
Case Example : Discrepancies in anticancer activity between in vitro and in vivo models.
Resolution Strategies :
Dosage Adjustments : Account for metabolic clearance differences (e.g., hepatic microsomal stability assays).
Model Validation :
- Replicate studies in multiple cell lines (e.g., NCI-60 panel).
- Use orthotopic xenografts instead of subcutaneous tumors for relevance.
Data Triangulation : Combine transcriptomic profiling (RNA-seq) with phenotypic screening to identify confounding factors .
Advanced: What computational tools aid in designing derivatives with improved potency?
- QSAR Models : Predict bioactivity based on electronic (e.g., Hammett constants) and steric parameters.
- ADMET Prediction : Tools like SwissADME estimate absorption, toxicity, and CYP450 interactions.
- Fragment-Based Design : Identify scaffolds for hybrid molecules (e.g., merging oxadiazole with known kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
